molecular formula C13H24N4O2 B2447092 4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 2101198-06-3

4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2447092
CAS No.: 2101198-06-3
M. Wt: 268.361
InChI Key: MLOAWQCPHXOXFI-UHFFFAOYSA-N
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Description

4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C13H24N4O2. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the isopropyl group: Alkylation of the pyrazole ring with isopropyl halide in the presence of a base such as potassium carbonate.

    Attachment of the isopropoxypropyl group: This step involves the reaction of the intermediate with 3-isopropoxypropyl halide under similar conditions.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(3-isopropoxypropyl)-1-isopropyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-amino-1-propan-2-yl-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2/c1-9(2)17-8-11(14)12(16-17)13(18)15-6-5-7-19-10(3)4/h8-10H,5-7,14H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLOAWQCPHXOXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)NCCCOC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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